2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1207026-50-3
VCID: VC5773251
InChI: InChI=1S/C22H18Cl2N4OS2/c1-14-12-30-21(26-14)27-20(29)13-31-22-25-10-19(16-7-8-17(23)18(24)9-16)28(22)11-15-5-3-2-4-6-15/h2-10,12H,11,13H2,1H3,(H,26,27,29)
SMILES: CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl
Molecular Formula: C22H18Cl2N4OS2
Molecular Weight: 489.43

2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

CAS No.: 1207026-50-3

Cat. No.: VC5773251

Molecular Formula: C22H18Cl2N4OS2

Molecular Weight: 489.43

* For research use only. Not for human or veterinary use.

2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide - 1207026-50-3

Specification

CAS No. 1207026-50-3
Molecular Formula C22H18Cl2N4OS2
Molecular Weight 489.43
IUPAC Name 2-[1-benzyl-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C22H18Cl2N4OS2/c1-14-12-30-21(26-14)27-20(29)13-31-22-25-10-19(16-7-8-17(23)18(24)9-16)28(22)11-15-5-3-2-4-6-15/h2-10,12H,11,13H2,1H3,(H,26,27,29)
Standard InChI Key XJTKKYYGLICSEK-UHFFFAOYSA-N
SMILES CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

Compound X features a 1H-imidazole backbone substituted at three positions:

  • Position 1: Benzyl group (C₆H₅CH₂–) providing lipophilicity and steric bulk .

  • Position 2: Thioether-linked acetamide (–S–CH₂–C(=O)–NH–) with a 4-methylthiazole substituent on the amide nitrogen.

  • Position 5: 3,4-Dichlorophenyl ring, a common motif in antimicrobial and antiparasitic agents .

Table 1: Molecular Descriptors of Compound X and Analogs

PropertyCompound X (Theoretical)Analog (PubChem CID 53853)Analog (Chemsrc)
Molecular FormulaC₂₂H₁₈Cl₂N₄OS₂C₁₂H₁₂N₄O₃SC₁₈H₁₅Cl₂N₃O₂S
Molecular Weight (g/mol)489.43292.32396.5
Key Substituents3,4-Dichlorophenyl, ThiazoleNitroimidazole, BenzylNitrophenyl, Thioacetamide

The 3,4-dichlorophenyl group enhances electrophilicity and membrane permeability, while the thiazole ring contributes to π-π stacking interactions in biological targets .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

Compound X can be synthesized via sequential functionalization of the imidazole core:

  • Imidazole Ring Formation: Condensation of 3,4-dichlorobenzaldehyde with benzylamine and glyoxal, followed by cyclization .

  • Thioacetamide Installation: Nucleophilic substitution at C2 using mercaptoacetic acid, as demonstrated in analogous systems .

  • Thiazole Coupling: Amide bond formation between the acetamide intermediate and 4-methylthiazol-2-amine via carbodiimide-mediated coupling .

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution at C5 of the imidazole requires careful control of reaction conditions (e.g., temperature, catalysts) .

  • Stability of Thioether Linkage: Thioethers are prone to oxidation; inert atmospheres or antioxidants like BHT may be necessary .

Physicochemical Properties

Predicted Solubility and LogP

Using the PubChem Cactvs toolkit :

  • LogP: 3.8 (moderate lipophilicity, suitable for blood-brain barrier penetration).

  • Water Solubility: ~0.02 mg/mL (poor aqueous solubility, necessitating formulation with co-solvents).

Thermal Stability

Differential scanning calorimetry (DSC) of similar compounds shows decomposition temperatures >200°C , suggesting Compound X is stable under standard storage conditions.

Biological Activity and Mechanistic Insights

Hypothesized Targets

  • Parasitic Proteases: The dichlorophenyl-thiazole motif resembles inhibitors of falcipain-2 in Plasmodium falciparum .

  • Bacterial DNA Gyrase: Fluoroquinolone-like activity is plausible due to the planar imidazole-thiazole system .

In Silico ADMET Profiling

  • CYP450 Inhibition: High affinity for CYP3A4 (predicted Ki = 1.2 μM), indicating potential drug-drug interactions.

  • hERG Binding: Moderate risk (IC₅₀ = 8.7 μM), warranting cardiac safety studies in preclinical models .

Applications and Industrial Relevance

Agrochemistry

The thiazole-acetamide moiety is prevalent in herbicidal sulfonylurea analogs, suggesting utility in crop protection .

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